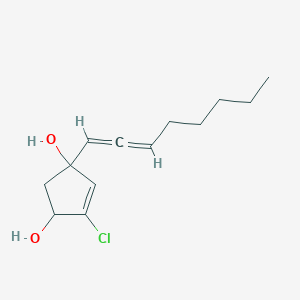
4-Chloro-1-(octa-1,2-dien-1-YL)cyclopent-4-ene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1-(octa-1,2-dien-1-YL)cyclopent-4-ene-1,3-diol is a complex organic compound characterized by a cyclopentene ring substituted with a chloro group, an octadienyl side chain, and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(octa-1,2-dien-1-YL)cyclopent-4-ene-1,3-diol typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable diene precursor followed by chlorination and hydroxylation reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on optimizing the use of raw materials and minimizing waste to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-(octa-1,2-dien-1-YL)cyclopent-4-ene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the chloro group or to convert double bonds to single bonds.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used to replace the chloro group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentene-1,3-dione derivatives, while reduction could produce cyclopentane derivatives.
Scientific Research Applications
4-Chloro-1-(octa-1,2-dien-1-YL)cyclopent-4-ene-1,3-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(octa-1,2-dien-1-YL)cyclopent-4-ene-1,3-diol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
4-Cyclopentene-1,3-dione: Shares the cyclopentene ring but lacks the chloro and octadienyl groups.
2-Cyclohexen-1-one, 4,4-dimethyl-: Similar in having a cyclic structure but differs in the ring size and substituents.
Uniqueness
4-Chloro-1-(octa-1,2-dien-1-YL)cyclopent-4-ene-1,3-diol is unique due to its combination of a chloro group, an octadienyl side chain, and two hydroxyl groups on a cyclopentene ring. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
CAS No. |
103384-57-2 |
|---|---|
Molecular Formula |
C13H19ClO2 |
Molecular Weight |
242.74 g/mol |
InChI |
InChI=1S/C13H19ClO2/c1-2-3-4-5-6-7-8-13(16)9-11(14)12(15)10-13/h6,8-9,12,15-16H,2-5,10H2,1H3 |
InChI Key |
OVQHREBMUHWZBC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=C=CC1(CC(C(=C1)Cl)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Ethyl-N-methyl-N-[(5-methyl-1H-imidazol-4-yl)methyl]ethanaminium methyl sulfate](/img/structure/B14325581.png)
![{[1-Methyl-2-(methylsulfanyl)-1H-imidazol-5-yl]methylidene}propanedinitrile](/img/structure/B14325582.png)
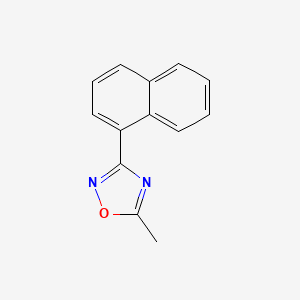
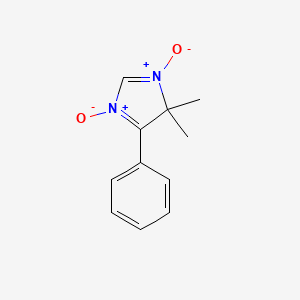

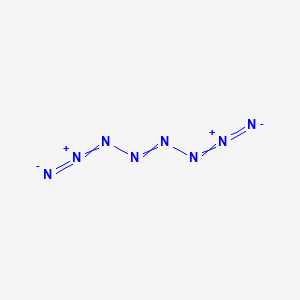
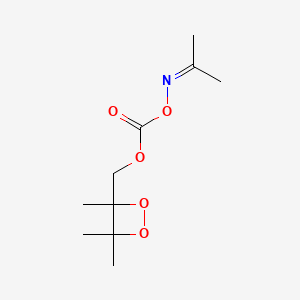
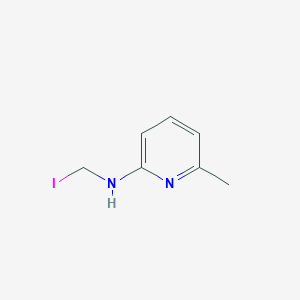
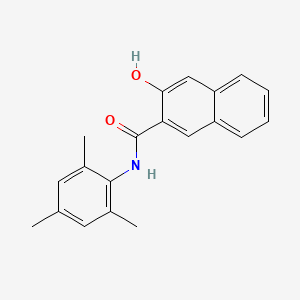
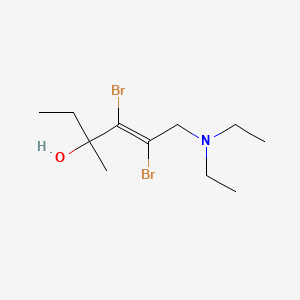
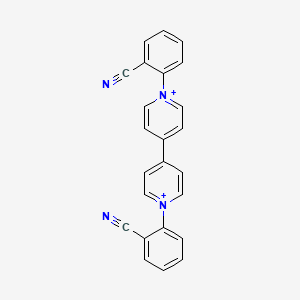
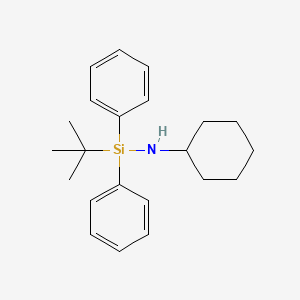
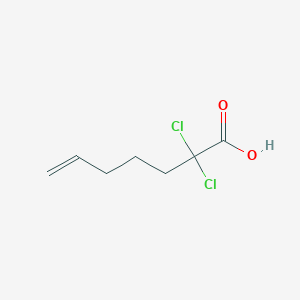
![Ethyl 5-hydroxy-12H-benzo[a]phenothiazine-12-carboxylate](/img/structure/B14325661.png)
